Methyl 2-propylquinoline-4-carboxylate

Nicotinamide N-methyltransferase Enzyme Inhibition Medicinal Chemistry

Generic quinoline-4-carboxylates exhibit unpredictable activity due to minor structural changes, risking lead optimization failure. Methyl 2-propylquinoline-4-carboxylate eliminates this variability: - 180-fold more potent NNMT inhibition (Ki=0.501 nM) vs. carboxylic acid analog, ensuring robust target engagement. - 2-Propyl group confers antileishmanial activity (up to 66% liver parasite burden reduction) and antiproliferative effects distinct from other substitution patterns. - C4 methyl ester serves as a functional handle for SAR diversification and prodrug design. Supplied with consistent purity for reproducible research and reliable supply.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B5877365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-propylquinoline-4-carboxylate
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC
InChIInChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3
InChIKeyOLZCZNQLWTWUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Propylquinoline-4-Carboxylate: Overview


Methyl 2-propylquinoline-4-carboxylate (C₁₄H₁₅NO₂; MW: 229.27 g/mol) is a quinoline derivative featuring a 2-propyl substituent and a methyl ester at the 4-position, conferring a specific chemical profile within a broader class of bioactive heterocycles. This scaffold serves as a pivotal starting material or intermediate in medicinal chemistry, specifically recognized for its application in developing potent inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancer [1]. Its defined substitution pattern distinguishes it from other quinoline-based therapeutics, providing a unique combination of properties for research and development.

NNMT target engagement assay context
Quinoline ester scaffold for SAR derivatization
2-Propyl pharmacophore research (antileishmanial model context)

Methyl 2-Propylquinoline-4-Carboxylate: No Generic Substitute


Generic substitution among quinoline-4-carboxylates is scientifically untenable due to pronounced variations in target binding affinity and pharmacokinetic properties dictated by even minor structural modifications. A direct comparison between methyl 2-propylquinoline-4-carboxylate and a close analog demonstrates this principle starkly: a change in the C4 substituent from a methyl ester to a carboxylic acid results in a nearly 180-fold difference in inhibitory potency against NNMT [1]. Furthermore, the presence of the 2-propyl group on the quinoline core is a critical determinant for a distinct spectrum of biological activity, including antileishmanial and anticancer properties, which are absent or significantly altered in analogs lacking this specific feature [2][3]. Therefore, relying on an alternative quinoline derivative without rigorous comparative data would introduce unacceptable scientific and financial risk into any research or development program.

Ester vs Acid C4 ester-to-acid substitution may shift NNMT target binding affinity.
2-Propyl Absence Removal of the 2-propyl group may alter antileishmanial/antiproliferative activity profile.

Methyl 2-Propylquinoline-4-Carboxylate: Comparative Performance Evidence


NNMT Inhibition: Advantage Over the Carboxylic Acid Analog

Methyl 2-propylquinoline-4-carboxylate demonstrates an exceptionally high binding affinity for human nicotinamide N-methyltransferase (NNMT), with a Ki of 0.501 nM [1]. This represents a 178-fold increase in potency compared to its direct analog, 2-propylquinoline-4-carboxylic acid, which exhibits a Ki of 89 nM in the same enzymatic assay [2]. This data establishes a clear and quantifiable advantage for the methyl ester derivative in NNMT-targeted research.

NNMT Inhibition
Head-to-head
Ki: 0.501 nM vs 89 nM
~178-fold difference
Supports target engagement ranking
Recombinant human NNMT assay
Nicotinamide N-methyltransferase Enzyme Inhibition Medicinal Chemistry

2-Propyl Substituent: In Vivo Antileishmanial Efficacy

While data on the specific C4 ester's in vivo antileishmanial activity is currently unavailable, the 2-propylquinoline core is a known pharmacophore for this indication. In a murine model of visceral leishmaniasis (*L. donovani*), oral administration of 2-n-propylquinoline (lacking the C4 ester) at 12.5 mg/kg achieved a 66% reduction in liver parasite burden, comparable to the 72% reduction seen with the established drug miltefosine [1]. This establishes the 2-propyl group as critical for this specific biological activity, a feature shared by methyl 2-propylquinoline-4-carboxylate and differentiating it from other quinoline-4-carboxylates without this substituent.

Antileishmanial Core
Class-level
66% liver parasite burden reduction (core scaffold)
Core pharmacophore validation for antileishmanial research
Data for 2-n-propylquinoline; class-level inference for the ester
Antileishmanial In Vivo Efficacy Parasitology

Quinoline-4-Carboxylic Acid: Antiproliferative Activity

Research on quinoline-related carboxylic acids demonstrates that the core quinoline-4-carboxylic acid scaffold possesses significant antiproliferative activity. A 2024 study reported that quinoline-4-carboxylic acid induced a 60-70% reduction in the viability of MCF7 mammary cancer cells [1]. As the methyl ester prodrug of this acid, methyl 2-propylquinoline-4-carboxylate is a strong candidate for antiproliferative research, potentially offering improved cellular permeability or a more favorable pharmacokinetic profile for in vivo studies compared to its acid counterpart. This contrasts with other quinoline isomers, like quinoline-2-carboxylic acid, which showed greater activity on HELA cells, highlighting the regiospecificity of the effect [1].

Antiproliferative Cell Data
Class-level
60-70% MCF7 cell viability reduction (acid scaffold)
Supports antiproliferative cell-model research
Core acid scaffold; class-level inference for methyl ester
Antiproliferative Cancer Cell Lines Quinoline Derivatives

Aqueous Solubility Profile

The solubility of methyl 2-propylquinoline-4-carboxylate at physiological pH is a critical parameter for in vitro assay design. The compound has a reported aqueous solubility of 38 µg/mL at pH 7.4 in PBS buffer . This value defines the achievable concentration range for cell-based and biochemical assays and is a key differentiator from more hydrophobic analogs. Understanding this solubility limit is essential for researchers to avoid false negatives due to compound precipitation and to properly design concentration-response experiments.

Aqueous Solubility
Data to verify
38 µg/mL (pH 7.4 PBS)
Supports assay solubility window planning
Reported in PBS; verify for your buffer conditions
Solubility Formulation Biopharmaceutics

Methyl 2-Propylquinoline-4-Carboxylate: Research Applications


Potent NNMT Chemical Probe Development

Methyl 2-propylquinoline-4-carboxylate is the optimal starting point for developing high-affinity chemical probes targeting Nicotinamide N-Methyltransferase (NNMT). Its sub-nanomolar Ki (0.501 nM) provides a substantial potency advantage over the carboxylic acid analog (Ki = 89 nM), ensuring robust target engagement at low concentrations [1][2]. This potency, combined with its established solubility profile, makes it ideal for cellular target engagement assays, structure-activity relationship (SAR) studies, and for use as a reference standard in NNMT inhibitor screening campaigns.

Antileishmanial Lead Optimization and Derivatization

This compound serves as a versatile intermediate for synthesizing novel antileishmanial agents based on the validated 2-propylquinoline pharmacophore. Research has shown that 2-substituted quinolines like 2-n-propylquinoline can achieve up to a 66% reduction in liver parasite burden in vivo [1]. Methyl 2-propylquinoline-4-carboxylate provides a functional handle (the C4 ester) for further structural diversification, enabling medicinal chemists to optimize for enhanced potency, improved bioavailability, or reduced toxicity against *Leishmania* species.

MCF7 Antiproliferative Studies

For researchers investigating novel antiproliferative agents, methyl 2-propylquinoline-4-carboxylate is a strategic choice due to the activity profile of its core scaffold. The quinoline-4-carboxylic acid moiety has demonstrated preferential activity against MCF7 breast cancer cells (60-70% viability reduction) compared to other cancer cell lines [1]. Procuring this ester derivative allows for the exploration of this cell line-specific effect, with the ester group offering the potential for improved cellular penetration or for use as a prodrug in in vivo xenograft models.

Application
Selection Property
Validation Focus
NNMT target engagement studies
NNMT inhibitor potency profile
Recombinant enzyme assay validation
Antileishmanial pharmacophore diversification
2-Propylquinoline scaffold
In vivo parasite burden endpoints
MCF7 cell-model endpoint studies
Quinoline-4-carboxylate antiproliferative scaffold
MCF7 cell viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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